4-Butoxy-4'-hydroxybiphenyl
CAS No.: 108177-64-6
Cat. No.: VC20750153
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108177-64-6 |
|---|---|
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 4-(4-butoxyphenyl)phenol |
| Standard InChI | InChI=1S/C16H18O2/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11,17H,2-3,12H2,1H3 |
| Standard InChI Key | MWWKMFTXNBHVJT-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Butoxy-4'-hydroxybiphenyl consists of two benzene rings directly connected to each other, forming a biphenyl core structure. The compound features two key functional groups: a butoxy group (-OC₄H₉) attached to the para position of one benzene ring and a hydroxyl group (-OH) at the para position of the other benzene ring. Its systematic IUPAC name is 4-(4-butoxyphenyl)phenol, reflecting its structure with a phenol group connected to a butoxyphenyl group at the para position .
Physical Properties
The physical properties of 4-Butoxy-4'-hydroxybiphenyl are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 108177-64-6 |
| Molecular Formula | C₁₆H₁₈O₂ |
| Molecular Weight | 242.31 g/mol |
| Boiling Point | 383.6°C at 760 mmHg |
| Flash Point | 197.3°C |
| Exact Mass | 242.13100 |
| Polar Surface Area (PSA) | 29.46000 |
| LogP | 4.23810 |
The relatively high boiling point (383.6°C) is characteristic of biphenyl derivatives, reflecting the compound's stability and the presence of intermolecular forces, including hydrogen bonding due to the hydroxyl group . The LogP value of approximately 4.24 indicates moderate lipophilicity, suggesting potential applications in areas where balanced hydrophilic-lipophilic properties are desirable .
Chemical Properties
The chemical reactivity of 4-Butoxy-4'-hydroxybiphenyl is primarily influenced by its two functional groups:
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The hydroxyl group at the 4'-position confers typical phenol reactivity, including:
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Mild acidity, allowing it to donate a proton under basic conditions
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Ability to form hydrogen bonds with appropriate acceptors
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Activation of the aromatic ring toward electrophilic substitution reactions
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The butoxy group at the 4-position:
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Contributes to the compound's lipophilicity
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Functions as an ether group that can undergo cleavage under specific conditions
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Provides steric effects that may influence the compound's packing in solid state
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The biphenyl core provides:
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Structural rigidity
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Extended π-conjugation
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Potential for π-stacking interactions with other aromatic systems
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Synthesis Methods
Laboratory-Scale Synthesis
Applications and Research Findings
Materials Science Applications
Biphenyl derivatives like 4-Butoxy-4'-hydroxybiphenyl have significant applications in materials science, particularly in the development of advanced materials with specialized properties:
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Liquid Crystal Materials: The rigid biphenyl core combined with the asymmetric substitution pattern (butoxy group on one end, hydroxyl group on the other) provides structural features that can contribute to liquid crystalline behavior. The extended conjugation of the biphenyl system facilitates charge transport properties, making this compound potentially useful in liquid crystal displays and other optoelectronic applications.
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Building Blocks for Complex Materials: Biphenyl derivatives serve as important building blocks for more complex molecules in materials science applications. The functional groups of 4-Butoxy-4'-hydroxybiphenyl allow for further chemical modifications, enabling the synthesis of more complex structures with tailored properties.
Organic Synthesis Applications
In organic synthesis, 4-Butoxy-4'-hydroxybiphenyl can serve as:
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An intermediate for the synthesis of more complex molecules
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A precursor for the development of specialized polymers
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A building block for supramolecular assemblies, leveraging its capacity for hydrogen bonding and π-stacking
The hydroxyl group provides a reactive site for further functionalization, while the butoxy group can influence solubility and other physical properties of the resulting compounds.
Related Compounds and Comparative Analysis
Structure-Property Relationships
The properties of 4-Butoxy-4'-hydroxybiphenyl can be better understood by comparing it with related biphenyl derivatives. Several such compounds are presented for comparison:
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4'-Hydroxy-4-biphenylcarboxylic acid (CAS: 58574-03-1):
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4-Phenylphenol (CAS: 92-69-3):
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4'-Bromo-4-butoxy-biphenyl (CAS: 63619-63-6):
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Contains a bromo group instead of a hydroxyl group
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Molecular formula: C₁₆H₁₇BrO
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Molecular weight: 305.21 g/mol
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Used as a synthetic intermediate or building block in organic synthesis
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Comparative Properties Table
The following table presents a comparative analysis of 4-Butoxy-4'-hydroxybiphenyl and related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 4-Butoxy-4'-hydroxybiphenyl | 108177-64-6 | C₁₆H₁₈O₂ | 242.31 | 383.6 | Hydroxyl, Butoxy |
| 4'-Hydroxy-4-biphenylcarboxylic acid | 58574-03-1 | C₁₃H₁₀O₃ | 214.22 | 420.4 | Hydroxyl, Carboxyl |
| 4-Phenylphenol | 92-69-3 | C₁₂H₁₀O | 170.21 | 321 | Hydroxyl |
| 4'-Bromo-4-butoxy-biphenyl | 63619-63-6 | C₁₆H₁₇BrO | 305.21 | Not reported | Bromo, Butoxy |
This comparison reveals how structural modifications affect physical properties. The addition of the butoxy group in 4-Butoxy-4'-hydroxybiphenyl, compared to 4-Phenylphenol, increases molecular weight and boiling point while enhancing lipophilicity. The presence of a hydroxyl group in 4-Butoxy-4'-hydroxybiphenyl, compared to 4'-Bromo-4-butoxy-biphenyl, introduces hydrogen bonding capability and likely affects solubility and reactivity patterns.
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